molecular formula C13H14O3 B167318 4-(2-Cyclohexenyloxy)benzoic acid CAS No. 7355-51-3

4-(2-Cyclohexenyloxy)benzoic acid

Cat. No.: B167318
CAS No.: 7355-51-3
M. Wt: 218.25 g/mol
InChI Key: PDVBRFKIRWATOO-UHFFFAOYSA-N
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Description

4-(2-Cyclohexenyloxy)benzoic acid is an organic compound with the chemical formula C13H14O3 . It is characterized by the presence of a benzoic acid moiety substituted with a 2-cyclohexenyloxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-Cyclohexenyloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with 2-cyclohexen-1-ol in the presence of a suitable catalyst . The reaction typically requires an acidic or basic medium to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-(2-Cyclohexenyloxy)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Cyclohexenyloxy)benzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexenyloxy)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Cyclohexenyloxy)benzoic acid can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-cyclohex-2-en-1-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVBRFKIRWATOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290947
Record name 4-(2-Cyclohexen-1-yloxy)benzoic acid
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-51-3
Record name 4-(2-Cyclohexen-1-yloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7355-51-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclohex-2'-enyloxy)benzoic acid
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Record name 7355-51-3
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Record name 4-(2-Cyclohexen-1-yloxy)benzoic acid
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Record name 4-(cyclohex-2'-enyloxy)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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